6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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Overview
Description
“6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid” is a chemical compound with the CAS Number: 300717-72-0 . It has a molecular weight of 242.03 . The IUPAC name for this compound is 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C7H4BrN3O2/c8-4-2-9-6-1-5(7(12)13)10-11(6)3-4/h1-3H,(H,12,13) . This code provides a unique representation of the molecular structure of the compound.
Scientific Research Applications
Synthesis and Chemical Transformations
6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid serves as a precursor in the synthesis of various heterocyclic compounds. For instance, it has been used in the synthesis of novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines through electrophilic substitutions. These reactions produce derivatives that are significant for further chemical transformations and applications in medicinal chemistry (K. Atta, 2011). Furthermore, the structural flexibility of pyrazolo[1,5-a]pyrimidine derivatives allows for the creation of compounds with potential antimicrobial activities, as demonstrated through the synthesis and testing of methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates (V. L. Gein et al., 2009).
Antimicrobial Activity
Research has shown that derivatives of 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid exhibit antimicrobial properties. For example, the synthesis of specific tetrazolo[1,5-a]pyrimidine-5-carboxylates has led to the identification of compounds with activity against microbial pathogens, indicating potential applications in the development of new antimicrobial agents (V. L. Gein et al., 2009).
Anticancer and Anti-inflammatory Properties
Pyrazolo[1,5-a]pyrimidine derivatives have also been investigated for their anticancer and anti-inflammatory properties. The structural analogues synthesized from 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid have shown promise in inhibiting cancer cell growth and 5-lipoxygenase, an enzyme involved in inflammatory processes. These findings suggest potential therapeutic applications for these compounds in treating cancer and inflammation (A. Rahmouni et al., 2016).
Development of Systemic Fungicides
The chemical versatility of 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid extends to the synthesis of pyrazolo[1,5-a]pyrimidine derivatives as analogues of systemic fungicides like carboxin. These derivatives exhibit significant fungicidal activity, offering a pathway to developing new agricultural chemicals that protect crops from fungal diseases (J. Huppatz, 1985).
Safety And Hazards
The safety information for this compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-4-2-9-6-1-5(7(12)13)10-11(6)3-4/h1-3H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDICXYMIEJAABR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=CN2N=C1C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354403 |
Source
|
Record name | 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
CAS RN |
300717-72-0 |
Source
|
Record name | 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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